molecular formula C6H3BrClNO B1290025 5-Bromo-2-chloronicotinaldehyde CAS No. 228251-24-9

5-Bromo-2-chloronicotinaldehyde

Cat. No. B1290025
CAS RN: 228251-24-9
M. Wt: 220.45 g/mol
InChI Key: YGPYNLZCNDPHTQ-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-chloronicotinaldehyde is a halogenated nicotinaldehyde derivative that has not been directly discussed in the provided papers. However, related compounds with similar halogen substitutions on the pyridine ring have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of halogenated pyridines, such as 5-bromo-2-chloronicotinaldehyde, often involves halogen dance reactions, which are useful for generating a variety of substituted pyridines. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using this method, indicating that similar strategies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of N-phenylamides of 5-bromo-2-chloronicotinic acid suggests that the corresponding aldehyde could be synthesized by modifying the existing methods .

Molecular Structure Analysis

While the molecular structure of 5-Bromo-2-chloronicotinaldehyde is not directly reported, related compounds have been characterized using spectroscopic techniques such as XRD, IR, MS, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-Bromo-2-chloronicotinaldehyde once synthesized.

Chemical Reactions Analysis

The reactivity of halogenated pyridines, including those similar to 5-Bromo-2-chloronicotinaldehyde, has been explored in various chemical reactions. For example, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions, which could be indicative of the potential reactivity of 5-Bromo-2-chloronicotinaldehyde in similar coupling reactions . The synthesis of N-phenylamides from related compounds also suggests that 5-Bromo-2-chloronicotinaldehyde could undergo further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloronicotinaldehyde can be inferred from related compounds. For instance, the Schiff base derived from a related bromo-chloro compound was obtained as bright red crystals, indicating that halogenated pyridines can exhibit distinct physical properties . The urease inhibitory activity and antioxidant potential of a related Schiff base also provide insights into the potential biological activities of 5-Bromo-2-chloronicotinaldehyde .

Scientific Research Applications

Chemical Synthesis and Properties

5-Bromo-2-chloronicotinaldehyde and related compounds have been explored in various chemical syntheses. For instance, derivatives like 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes, which share similar structural features, have been studied for their reactivity in aromatic aldehyde reactions such as the Doebner reaction with malonic acid (Shanta & Scrowston, 1967). Another study detailed the synthesis of 5-bromo-2-((4-chlorobenzyl) oxy) bromomethyl benzene from similar halogenated compounds, highlighting the potential for creating novel chemical structures and exploring their properties (Bi, 2015).

Analytical Applications

Compounds like 5-Bromo-2-chloronicotinaldehyde have been used in analytical chemistry. For example, derivatives of 5-bromo-2-hydroxybenzaldehyde were utilized to modify octadecyl silica disks for preconcentrating trace amounts of copper(II) ions, followed by flame atomic absorption spectrometric determination. This demonstrates the compound's utility in trace metal analysis in water samples (Fathi & Yaftian, 2009).

Biochemical Research

5-Bromo-2-chloronicotinaldehyde related compounds have found applications in biochemical research as well. For instance, 5-bromo-2′-deoxyuridine, a related compound, was optimized for use in detecting DNA synthesis in cells using image and flow cytometry. This indicates its potential use in cellular biology and cancer research (Ligasová, Konečný, Frydrych, & Koberna, 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, related bromoaldehydes have been investigated for their polymerization properties. For example, bromodifluoroacetaldehyde, a compound with a similar bromoaldehyde structure, has been synthesized and polymerized, demonstrating the potential of these types of compounds in creating novel polymers with specific properties (Campbell & Vogl, 1979).

Safety and Hazards

5-Bromo-2-chloronicotinaldehyde is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

5-Bromo-2-chloronicotinaldehyde is currently used for research and development purposes . Its potential for future applications will depend on the outcomes of ongoing research studies.

properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPYNLZCNDPHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630508
Record name 5-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloronicotinaldehyde

CAS RN

228251-24-9
Record name 5-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-2-chloropyridin-3-yl)methanol (6.8 g, 30.6 mmol) in DCM (200 mL), was added Dess-Martin periodinane (32.4 g, 76.6 mmol) at 0° C. The resulting mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated in vacuo and the residue was purified by column chromatography on silica gel (0 to 30% EtOAc in petroleum ether) to afford 5.05 g of 5-bromo-2-chloronicotinaldehyde. LCMS [M+H]+ 221.1.
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6.8 g
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200 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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